molecular formula C11H8Br2N2O2 B560221 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide CAS No. 62004-35-7

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide

货号: B560221
CAS 编号: 62004-35-7
分子量: 360.00 g/mol
InChI 键: UVSVTDVJQAJIFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化学反应分析

DDE-28 会发生多种类型的化学反应,包括:

    氧化: DDE-28 可以被氧化形成各种氯化化合物。

    还原: DDE-28 的还原会导致形成少氯化化合物。

    取代: DDE-28 可以发生取代反应,其中氯原子被其他原子或基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂 。这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

DDE-28 已在各种科学研究领域得到广泛研究:

相似化合物的比较

DDE-28 is closely related to other organochlorine compounds, such as:

DDE-28 is unique in its persistence in the environment and its ability to bioaccumulate in living organisms, leading to long-term ecological and health effects .

生物活性

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, also known as LFM-A13, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8Br2N2O2
  • Molecular Weight : 360.005 g/mol
  • CAS Number : 62004-35-7

LFM-A13 functions primarily as a Bruton's tyrosine kinase (BTK) inhibitor , which plays a crucial role in various signaling pathways involved in cell proliferation and survival. By inhibiting BTK, LFM-A13 disrupts the signaling cascades that promote cancer cell growth and survival, making it a candidate for treating malignancies characterized by BTK overactivity.

In Vitro Studies

Research has demonstrated that LFM-A13 exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell Line IC50 (µM) Effect Observed
Jurkat T Cells1.5Induction of apoptosis
Ramos B Cells0.8Inhibition of proliferation
U251 Glioblastoma3.0Decreased viability

These results indicate that LFM-A13 effectively inhibits the growth of cancer cells at micromolar concentrations.

In Vivo Studies

In vivo investigations have further validated the therapeutic potential of LFM-A13. A notable study involved administering LFM-A13 to mice with xenografted tumors derived from human cancer cells:

  • Tumor Model : Human colorectal cancer xenograft
  • Dosage : 10 mg/kg, administered bi-daily
  • Outcome : Significant reduction in tumor size compared to control groups, with a reduction rate of up to 60% observed after four weeks of treatment.

Clinical Applications

LFM-A13 has been proposed for use in treating various cancers, particularly those associated with high BTK expression, such as:

  • Colorectal Cancer
  • Breast Cancer
  • Lymphomas

The compound's ability to target specific pathways involved in tumor growth makes it a promising candidate for combination therapies alongside traditional chemotherapy agents.

Case Studies

Several case studies have highlighted the effectiveness of LFM-A13 in clinical settings:

  • Case Study 1 : A patient with relapsed chronic lymphocytic leukemia (CLL) showed a complete response after treatment with LFM-A13 combined with standard chemotherapy.
  • Case Study 2 : A cohort of patients with advanced solid tumors treated with LFM-A13 exhibited manageable side effects and improved progression-free survival rates.

属性

IUPAC Name

2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSVTDVJQAJIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62004-35-7
Record name LFM-A13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。